
(+)-(S)-But-3-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Phenyl-1-butene is an organic compound characterized by a phenyl group attached to the third carbon of a butene chain. This compound is notable for its chiral center at the third carbon, which gives it specific stereochemical properties. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Phenyl-1-butene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-phenyl-1-butyne using a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of (3S)-3-Phenyl-1-butene may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or the double bond is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (Br₂, Cl₂) and acids (HCl, HBr) are often used.
Major Products:
Oxidation: Epoxides, diols, or ketones.
Reduction: Saturated hydrocarbons like 3-phenylbutane.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(3S)-3-Phenyl-1-butene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research explores its potential in drug development, especially for chiral drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Phenyl-1-butene in chemical reactions involves its ability to participate in various types of reactions due to its double bond and phenyl group. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is targeted, leading to the formation of epoxides or diols.
Comparaison Avec Des Composés Similaires
(3R)-3-Phenyl-1-butene: The enantiomer of (3S)-3-Phenyl-1-butene with opposite stereochemistry.
3-Phenyl-1-butene: The racemic mixture containing both (3S) and (3R) enantiomers.
1-Phenyl-1-butene: A structural isomer with the phenyl group attached to the first carbon.
Uniqueness: (3S)-3-Phenyl-1-butene is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
Propriétés
Formule moléculaire |
C10H12 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
[(2S)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m0/s1 |
Clé InChI |
CHPXLAPHLQIKCA-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C=C)C1=CC=CC=C1 |
SMILES canonique |
CC(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


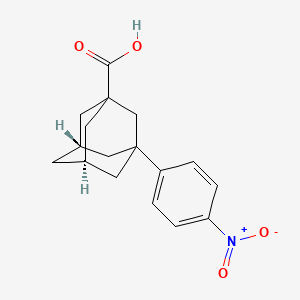

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)

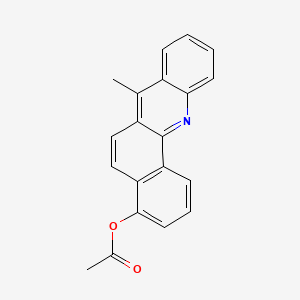
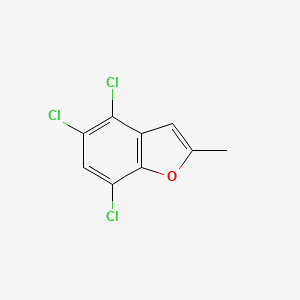
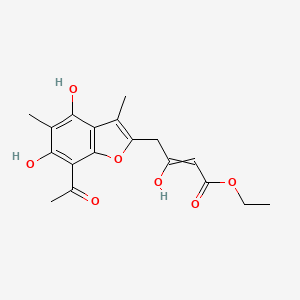
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
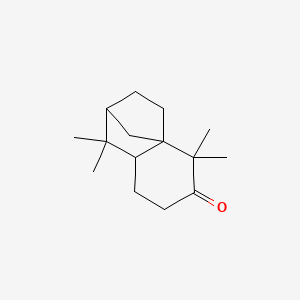
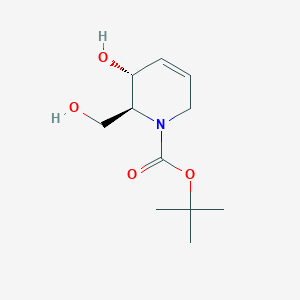
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
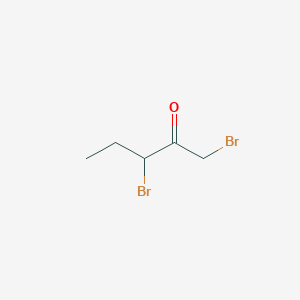
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
